molecular formula C18H13N5 B11763443 3,6-Di(1H-imidazol-1-yl)-9H-carbazole

3,6-Di(1H-imidazol-1-yl)-9H-carbazole

Cat. No.: B11763443
M. Wt: 299.3 g/mol
InChI Key: RSGGTJJUKSZJMK-UHFFFAOYSA-N
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Description

3,6-Di(1H-imidazol-1-yl)-9H-carbazole is a heterocyclic compound that features both imidazole and carbazole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,6-Di(1H-imidazol-1-yl)-9H-carbazole typically involves the reaction of carbazole with imidazole derivatives under specific conditions. One common method includes the use of a palladium-catalyzed cross-coupling reaction, where carbazole is reacted with imidazole in the presence of a palladium catalyst and a suitable base. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar palladium-catalyzed reactions. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions

3,6-Di(1H-imidazol-1-yl)-9H-carbazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole N-oxides, while substitution reactions can produce a variety of substituted imidazole derivatives .

Scientific Research Applications

Optoelectronic Devices

3,6-Di(1H-imidazol-1-yl)-9H-carbazole has been explored for use in organic light-emitting diodes (OLEDs) and other optoelectronic devices due to its efficient charge transport properties. The compound's ability to facilitate hole transport makes it an ideal candidate for enhancing the performance of OLEDs .

Table 1: Performance Metrics of this compound in OLEDs

ParameterValue
Hole MobilityHigh
Emission SpectrumBlue to Green
Device Efficiency> 20%

Medicinal Chemistry

Research indicates that derivatives of this compound exhibit significant anticancer activity. For instance, studies have demonstrated its efficacy against various cancer cell lines, including MDA-MB-231 (breast cancer) and MCF-7 (hormone receptor-positive breast cancer). The compound's mechanism involves inhibiting cell migration and proliferation through modulation of actin dynamics .

Table 2: Anticancer Activity of Derivatives

CompoundCell LineGI50 (µM)
Compound AMDA-MB-2314.7
Compound BMCF-78
Compound CMDA-MB-23118

Catalysis and Electrocatalysis

The compound has been utilized as a ligand in the synthesis of inorganic-organic hybrid materials, particularly polyoxometalates. These hybrids have shown potential as catalysts in various chemical reactions, including oxidation processes and energy conversion applications . The ability to form stable complexes enhances their catalytic efficiency.

Table 3: Catalytic Applications of Hybrid Materials

Reaction TypeCatalyst UsedEfficiency
OxidationNi Complex with Carbazole> 85%
Energy ConversionHybrid PolyoxometalatesHigh Yield

In addition to its anticancer properties, compounds derived from this compound have demonstrated antibacterial and antiviral activities. Studies indicate that these compounds can inhibit the growth of various pathogens and may serve as lead compounds for developing new antimicrobial agents .

Table 4: Biological Activity Overview

Activity TypeTarget OrganismEffectiveness
AntibacterialEscherichia coliModerate
AntiviralCoxsackie B4 VirusSignificant

Case Study 1: Anticancer Evaluation

A study evaluated the cytotoxic effects of several derivatives of this compound against breast cancer cell lines. The results indicated that certain derivatives not only inhibited cell proliferation but also reduced migration capabilities significantly. This suggests potential for therapeutic development targeting metastatic breast cancer .

Case Study 2: Synthesis of Hybrid Catalysts

Research focused on synthesizing hybrid materials using this compound as a ligand showed promising results in catalyzing oxidation reactions with high efficiency. The study highlighted the stability and reusability of these catalysts in industrial applications .

Mechanism of Action

The mechanism of action of 3,6-Di(1H-imidazol-1-yl)-9H-carbazole involves its interaction with specific molecular targets and pathways. In biological systems, the compound may interact with enzymes and receptors, leading to the modulation of various biochemical processes. The imidazole rings can coordinate with metal ions, influencing the activity of metalloenzymes and other metal-dependent proteins .

Comparison with Similar Compounds

Similar Compounds

  • 3,6-Di(1H-imidazol-1-yl)pyridazine
  • 3,6-Di(1H-imidazol-1-yl)phenanthridine

Uniqueness

3,6-Di(1H-imidazol-1-yl)-9H-carbazole is unique due to its combination of imidazole and carbazole moieties, which imparts distinct electronic and structural properties. This uniqueness makes it particularly valuable in the development of advanced materials and bioactive compounds .

Properties

Molecular Formula

C18H13N5

Molecular Weight

299.3 g/mol

IUPAC Name

3,6-di(imidazol-1-yl)-9H-carbazole

InChI

InChI=1S/C18H13N5/c1-3-17-15(9-13(1)22-7-5-19-11-22)16-10-14(2-4-18(16)21-17)23-8-6-20-12-23/h1-12,21H

InChI Key

RSGGTJJUKSZJMK-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1N3C=CN=C3)C4=C(N2)C=CC(=C4)N5C=CN=C5

Origin of Product

United States

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